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molecular formula C11H10ClNOS B8810263 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol CAS No. 27473-03-6

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol

Cat. No. B8810263
M. Wt: 239.72 g/mol
InChI Key: GHXMYVMHRINCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049013B2

Procedure details

Dissolve [2-(4-chloro-phenyl)-thiazol-4-yl]-acetic acid ethyl ester (107.4 g, 381.2 mmol) in THF (800 mL) and cool to 0-5° C. Slowly add DIBAL (1.0 M in THF, 800 mL, 800 mmol) over approximately 3.5 h keeping the temperature<5° C. After the addition is complete warm the resulting solution to room temperature and stir mechanically overnight. Cool the solution to 0-5° C. and slowly add additional DIBAL (150 mL) keeping the temperature<5° C. Stir at room temperature for 2.5 h, then cool to 0-5° C. and slowly quench over 5 h with aqueous saturated Rochelle's salt (2900 mL) keeping the temperature<10° C. Extract the mixture with EtOAc (2×3300 mL). Combine the organic solutions and concentrate in vacuo to give an oil (112.9 g). Dissolve the oil in toluene (600 mL) and concentrate in vacuo, then repeat. Dry the residue in vacuo for 6 h to give a residue weighing 107.4 g (110%). ES/MS m/z (35Cl) 240.1 [M+1]+.
Quantity
107.4 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1[N:7]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[S:9][CH:10]=1)C.CC(C[AlH]CC(C)C)C>C1COCC1>[Cl:17][C:14]1[CH:13]=[CH:12][C:11]([C:8]2[S:9][CH:10]=[C:6]([CH2:5][CH2:4][OH:3])[N:7]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
107.4 g
Type
reactant
Smiles
C(C)OC(CC=1N=C(SC1)C1=CC=C(C=C1)Cl)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stir mechanically overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature<5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
is complete warm the resulting solution to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to 0-5° C.
CUSTOM
Type
CUSTOM
Details
the temperature<5° C
STIRRING
Type
STIRRING
Details
Stir at room temperature for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to 0-5° C.
CUSTOM
Type
CUSTOM
Details
slowly quench over 5 h with aqueous saturated Rochelle's salt (2900 mL)
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the temperature<10° C
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with EtOAc (2×3300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Combine the organic solutions and concentrate in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1SC=C(N1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 112.9 g
YIELD: CALCULATEDPERCENTYIELD 123.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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